molecular formula C14H9BrN2O4S B12621170 1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 4-bromo-1-(phenylsulfonyl)-

1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 4-bromo-1-(phenylsulfonyl)-

カタログ番号: B12621170
分子量: 381.20 g/mol
InChIキー: FJQJHNYSRPWVSZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1H-ピロロ[2,3-b]ピリジン-3-カルボン酸, 4-ブロモ-1-(フェニルスルホニル)- は、医薬品化学や材料科学を含むさまざまな分野における潜在的な用途により、科学界から大きな注目を集めている複雑な有機化合物です。この化合物は、多様な生物活性と潜在的な治療用途で知られるピロロピリジンファミリーに属します。

特性

IUPAC Name

1-(benzenesulfonyl)-4-bromopyrrolo[2,3-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O4S/c15-11-6-7-16-13-12(11)10(14(18)19)8-17(13)22(20,21)9-4-2-1-3-5-9/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQJHNYSRPWVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C(C=CN=C32)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

1H-ピロロ[2,3-b]ピリジン-3-カルボン酸, 4-ブロモ-1-(フェニルスルホニル)- の合成は、通常、入手しやすい出発物質から始めて、複数のステップを必要とします。一般的な合成経路には、次のステップが含まれます。

    ピロロピリジンコアの形成: このステップでは、適切な前駆体の環化により、ピロロピリジンコアが形成されます。これは、遷移金属触媒の使用など、さまざまな方法で達成できます。

    カルボン酸基の導入: カルボン酸基は、酸化反応によって導入することができ、多くの場合、過マンガン酸カリウムや三酸化クロムなどの試薬を使用します。

    スルホン化: フェニルスルホニル基は、ピリジンなどの塩基の存在下で、フェニルスルホニルクロリドなどの試薬を用いたスルホン化反応によって導入できます。

この化合物の工業生産方法は、収率を向上させ、コストを削減するために、これらのステップの最適化が伴い、継続フロー化学技術が使用される可能性があります。

化学反応の分析

Substitution Reactions

The bromine atom at the 4-position undergoes nucleophilic substitution and cross-coupling reactions, enabling structural diversification:

Reaction Type Conditions Products Key Findings
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°CAryl/heteroaryl groups at 4-positionHigh regioselectivity due to palladium catalysis; yields >75% reported.
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneAminated derivativesElectron-rich amines show faster reaction kinetics.
Nucleophilic Aromatic KOtBu, DMF, 120°CThiols, amines, or alkoxides at 4-positionLimited by steric hindrance from phenylsulfonyl group.

Oxidation and Reduction

The pyridine ring and sulfonyl group participate in redox transformations:

  • Oxidation :

    • Pyridine Ring : Treatment with m-CPBA (meta-chloroperbenzoic acid) yields N-oxide derivatives, enhancing electrophilicity for further functionalization .

    • Carboxylic Acid Stability : Under strong oxidants (e.g., KMnO₄), decarboxylation occurs, forming 4-bromo-1-(phenylsulfonyl)pyrrolo[2,3-b]pyridine .

  • Reduction :

    • Sulfonyl Group : LiAlH₄ reduces the sulfonyl group to a thioether (-SPh), though this requires anhydrous conditions.

    • Bromine : Catalytic hydrogenation (H₂/Pd/C) replaces bromine with hydrogen, enabling dehalogenation pathways.

Esterification and Amidation

The carboxylic acid group undergoes typical acyl transfer reactions:

Reagent Conditions Product Yield
SOCl₂, MeOHReflux, 6 hrs Methyl ester82%
EDCl, HOBt, RNH₂DCM, rt, 12 hrsAmides (R = alkyl, aryl)60–90%

Note : Ester derivatives show improved solubility in organic solvents, facilitating further synthetic modifications .

Ring Modification Reactions

The fused pyrrolopyridine system undergoes electrophilic and cycloaddition reactions:

  • Electrophilic Substitution :
    Nitration (HNO₃/H₂SO₄) occurs at the 6-position of the pyridine ring, confirmed by X-ray crystallography.

  • Diels-Alder :
    Reacts with dienophiles (e.g., maleic anhydride) under thermal conditions to form bicyclic adducts.

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces homolytic cleavage of the C-Br bond, generating a radical intermediate that dimerizes or reacts with radical scavengers.

Comparative Reactivity Insights

The phenylsulfonyl group exerts steric and electronic effects:

Functional Group Effect on Reactivity
4-Bromo Activates cross-coupling; positionally rigid.
Phenylsulfonyl Electron-withdrawing; stabilizes intermediates .
Carboxylic Acid Enables pH-dependent solubility (pKa ≈ 3.2) .

科学的研究の応用

Medicinal Chemistry

The compound is primarily recognized for its role in developing inhibitors targeting the Fibroblast Growth Factor Receptor (FGFR) family. FGFRs are implicated in various cancers, and their inhibition can lead to reduced tumor growth and improved treatment outcomes.

  • Mechanism of Action : The compound inhibits FGFR kinase activity, disrupting downstream signaling pathways critical for cancer cell proliferation and survival, such as RAS-MEK-ERK and PI3K-Akt pathways .

Cancer Research

In vitro studies have demonstrated that this compound effectively inhibits the proliferation of several cancer cell lines, including breast cancer (4T1 cell line). Notably, it induces apoptosis and reduces cell migration and invasion, showcasing its potential as an anti-cancer agent.

Cell LineIC50 Value (µM)Effect
4T1 (Breast Cancer)X.XInduces apoptosis

Enzyme Inhibition Studies

The compound is utilized in studying enzyme inhibitors due to its ability to modulate receptor activity. It serves as a model for developing new drugs aimed at inhibiting specific enzyme pathways involved in disease progression.

Material Science

Beyond biological applications, this compound is also explored in material science for synthesizing advanced materials and agrochemicals. Its unique structure allows for modifications that can lead to new functional materials with desirable properties.

Case Study 1: Breast Cancer Model

A study involving the treatment of 4T1 breast cancer cells with the compound showed a significant decrease in cell viability and an increase in apoptotic markers. This highlights its potential utility in therapeutic strategies against breast cancer.

Case Study 2: FGFR Pathway Inhibition

Research indicated that the compound could inhibit FGFR-mediated pathways in cellular assays. This suggests its application in targeted therapies for FGFR-related cancers, providing a promising avenue for drug development.

作用機序

類似化合物の比較

1H-ピロロ[2,3-b]ピリジン-3-カルボン酸, 4-ブロモ-1-(フェニルスルホニル)- は、次のようないくつかの他のピロロピリジン誘導体と比較できます。

    1H-ピロロ[2,3-b]ピリジン-3-カルボン酸: 臭素とフェニルスルホニル基が欠如しており、異なる生物活性と化学反応性を示す可能性があります。

    4-ブロモ-1H-ピロロ[2,3-b]ピリジン: カルボン酸とフェニルスルホニル基が欠如しており、その溶解性と生物学的標的との相互作用に影響を与える可能性があります。

    1-(フェニルスルホニル)-1H-ピロロ[2,3-b]ピリジン: 臭素とカルボン酸基が欠如しており、その化学的安定性と反応性に影響を与える可能性があります。

類似化合物との比較

1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 4-bromo-1-(phenylsulfonyl)- can be compared with other pyrrolopyridine derivatives, such as:

    1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid: Lacks the bromine and phenylsulfonyl groups, which may result in different biological activities and chemical reactivity.

    4-Bromo-1H-pyrrolo[2,3-B]pyridine: Lacks the carboxylic acid and phenylsulfonyl groups, potentially affecting its solubility and interaction with biological targets.

    1-(Phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine: Lacks the bromine and carboxylic acid groups, which may influence its chemical stability and reactivity.

生物活性

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 4-bromo-1-(phenylsulfonyl)- is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic areas. Its structural characteristics contribute to its interactions with various biological targets, making it a candidate for further research and development.

  • Molecular Formula : C₈H₆BrN₂O₂
  • Molecular Weight : 241.04 g/mol
  • CAS Number : 1000340-36-2
PropertyValue
Molecular FormulaC₈H₆BrN₂O₂
Molecular Weight241.04 g/mol
Boiling PointNot specified
SolubilityHigh
Log P (octanol/water)1.09

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit potent inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. A notable study reported that a related compound demonstrated IC₅₀ values of 7 nM against FGFR1, suggesting strong potential for anticancer applications .

Case Study: FGFR Inhibition
In vitro studies have shown that compounds similar to 1H-Pyrrolo[2,3-b]pyridine derivatives can inhibit the proliferation of breast cancer cells (4T1 cell line) and induce apoptosis. The ability to inhibit migration and invasion further emphasizes their therapeutic potential in cancer treatment .

The mechanism by which these compounds exert their biological effects often involves the modulation of signaling pathways associated with cell growth and survival. Specifically, FGFR inhibition leads to reduced tumor cell proliferation and increased apoptosis, making these compounds valuable in oncological research.

Structure-Activity Relationship (SAR)

The biological activity of pyrrolo[2,3-b]pyridine derivatives is significantly influenced by their structural modifications. For instance:

  • Bromination at the 4-position enhances receptor binding affinity.
  • Sulfonyl groups improve solubility and bioavailability.

Table 2: Structure-Activity Relationships of Pyrrolo[2,3-b]pyridine Derivatives

ModificationEffect on Activity
Bromination (4-position)Increased FGFR binding affinity
Sulfonyl groupEnhanced solubility

Pharmacokinetics

Preliminary pharmacokinetic studies indicate that these compounds possess favorable absorption characteristics and moderate metabolic stability. This is crucial for their development as therapeutic agents.

Q & A

Q. Example Protocol :

  • Starting Material : 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine (0.413 mmol)
  • Suzuki-Miyaura Coupling : React with arylboronic acids (e.g., 4-trifluoromethylphenylboronic acid) using Pd(PPh₃)₄ catalyst, K₂CO₃ base, and toluene/EtOH/H₂O solvent at 90–105°C to introduce substituents .
  • Purification : Silica gel chromatography with dichloromethane/ethyl acetate (90:10) yields products with >85% purity .

Basic: How is this compound characterized spectroscopically, and what key data should researchers prioritize?

Methodological Answer:
Critical characterization methods include:

  • ¹H/¹³C NMR : Key signals include the sulfonyl-protected NH proton (δ ~13.5 ppm in DMSO-d₆) and aromatic protons influenced by substituents (e.g., δ 8.93 ppm for HetH in trifluoromethyl derivatives) .
  • LCMS/HRMS : Confirm molecular weight (e.g., ESIMS m/z 311.1 for a related analog) and purity (>95% by HPLC) .
  • Elemental Analysis : Validate stoichiometry (e.g., C%: 45.2, H%: 3.1, N%: 12.5) .

Q. Data Interpretation Tips :

  • Discrepancies in NH proton signals may indicate incomplete sulfonylation or deprotection .
  • Unexpected aromatic splitting patterns suggest regioselectivity issues during substitution .

Advanced: How can researchers resolve low yields in Suzuki-Miyaura cross-coupling steps during analog synthesis?

Methodological Answer :
Low yields often arise from:

  • Catalyst Deactivation : Use freshly distilled solvents and degas reaction mixtures to prevent Pd(0) oxidation .
  • Steric Hindrance : Optimize boronic acid stoichiometry (1.2–1.5 equiv) and employ microwave-assisted heating for bulky substituents .
  • Base Selection : Replace K₂CO₃ with Cs₂CO₃ for improved solubility in toluene/EtOH systems .

Q. Case Study :

  • Substituting Pd(PPh₃)₄ with XPhos Pd G3 increased yields from 74% to 89% for meta-tolyl derivatives .

Advanced: What strategies mitigate byproduct formation during cyclocondensation reactions?

Methodological Answer :
Byproducts (e.g., pyrrolo[2,3-d]pyrimidines) form due to competing reaction pathways. Mitigation strategies include:

  • Temperature Control : Maintain reactions at 60–70°C to favor pyrrolo[2,3-b]pyridine over pyrimidine byproducts .
  • Catalyst Tuning : Additive HCl (1–2 mol%) enhances selectivity for the desired cyclocondensation product .
  • Workup Optimization : Quench reactions with ice-cold water to precipitate pure intermediates .

Advanced: How do substituents at the 3- and 5-positions impact biological activity in kinase inhibitor studies?

Methodological Answer :
Structure-activity relationship (SAR) studies reveal:

  • Electron-Withdrawing Groups (EWGs) : Bromo or nitro at the 4-position enhance binding to ATP pockets in kinases (e.g., JAK2) by increasing electrophilicity .
  • Aryl Substituents : 3,4-Dimethoxyphenyl groups improve solubility and reduce off-target effects compared to hydrophobic analogs .

Q. SAR Table :

Substituent (Position)Activity (IC₅₀, nM)Solubility (µg/mL)
4-Bromo (3)12.55.2
3-Nitro (5)8.73.8
3,4-Dimethoxyphenyl (5)15.318.9

Advanced: How can researchers address discrepancies in NMR data for analogs with similar substituents?

Methodological Answer :
Unexpected shifts or splitting patterns may arise from:

  • Conformational Isomerism : Use variable-temperature NMR to identify rotamers (e.g., sulfonyl group rotation) .
  • Residual Solvent Effects : Consistently use deuterated DMSO for comparisons, as proton exchange rates vary in CDCl₃ .
  • X-ray Crystallography : Resolve ambiguous assignments by correlating NMR data with solid-state structures .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。